2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine
CAS No.: 1242240-90-9
Cat. No.: VC13399212
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242240-90-9 |
|---|---|
| Molecular Formula | C10H14ClN3O |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyrazine |
| Standard InChI | InChI=1S/C10H14ClN3O/c11-9-7-12-8-10(13-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2 |
| Standard InChI Key | YCTXOVQPGATDBV-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCOC2=CN=CC(=N2)Cl |
| Canonical SMILES | C1CCN(C1)CCOC2=CN=CC(=N2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Key substituents include:
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Chlorine at position 6: Introduces electronegativity, enhancing reactivity and binding to biological targets .
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2-(Pyrrolidin-1-yl)ethoxy group at position 2: The ethoxy linker bridges the pyrrolidine moiety to the pyrazine ring, providing conformational flexibility and basicity from the pyrrolidine nitrogen .
Electronic Effects
Density functional theory (DFT) studies on analogous chloropyrazines reveal that the chlorine atom withdraws electron density, polarizing the ring and facilitating nucleophilic aromatic substitution at position 2 . The pyrrolidine nitrogen’s lone pair participates in hydrogen bonding, critical for interactions with enzymes like proteases and kinases .
Solubility and Lipophilicity
LogP calculations predict moderate lipophilicity (1.8), balancing membrane permeability and aqueous solubility. The pyrrolidine group () protonates under physiological conditions, enhancing solubility in acidic environments .
Synthesis and Optimization
Chlorination of Pyrazine Precursors
A common approach involves chlorinating 2-aminopyrazine using phosphorus oxychloride (POCl) under reflux, yielding 6-chloropyrazine-2-amine. Subsequent alkoxylation introduces the ethoxy-pyrrolidine group via nucleophilic substitution :
Alternative Pathways
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Coupling Reactions: Palladium-catalyzed cross-coupling of 6-chloropyrazine boronic esters with pyrrolidine-ethoxy halides .
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 78% yield in 15 minutes) .
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity .
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Spectroscopic Data:
Biological Activities and Mechanisms
Modulation of CFTR-Mediated Pathways
The compound enhances cystic fibrosis transmembrane conductance regulator (CFTR) activity by 3.5-fold at 10 μM in vitro, promoting mucosal hydration in diseases like chronic rhinosinusitis and Sjögren’s syndrome . Mechanistically, it stabilizes the CFTR’s nucleotide-binding domain, increasing chloride ion efflux .
Kinase Inhibition
In JAK3 enzymatic assays, derivatives exhibit IC values of 2.69 nM, rivaling clinical inhibitors like tofacitinib . The chlorine atom forms a halogen bond with Leu956, while the ethoxy linker positions the pyrrolidine for van der Waals interactions .
Structural Analogs and SAR Insights
Key SAR Trends:
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Chlorine Substitution: Essential for antiviral and CFTR activity; removal reduces potency 10-fold .
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Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring improves metabolic stability (t: 4.2 vs. 2.1 hours) .
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Ethoxy Linker Length: Extending beyond two carbons diminishes binding affinity due to steric clash .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: Oral bioavailability of 58% in mice, with at 1.5 hours .
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Metabolism: Hepatic CYP3A4-mediated oxidation of pyrrolidine to lactam metabolites .
Toxicity
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Acute Toxicity: LD >500 mg/kg in rats (oral).
Applications in Drug Development
CFTR-Targeted Therapies
Phase I trials for a derivative (US8008494) demonstrated improved lung function in cystic fibrosis patients (FEV +14% at 28 days) .
Antiviral Candidates
Lead optimization efforts focus on improving protease inhibitory activity against dengue serotypes .
Antibacterial Agents
Analogous chloropyrazines show efficacy against Mycobacterium tuberculosis (MIC: 0.2 μg/mL) .
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